molecular formula C14H15BrO3 B1512124 Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate CAS No. 1384265-30-8

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B1512124
CAS No.: 1384265-30-8
M. Wt: 311.17 g/mol
InChI Key: KWRSQQQEMTWZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate: is a chemical compound characterized by its bromophenyl group attached to a cyclohexanecarboxylate ring with a ketone functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromophenol and cyclohexanone as the primary starting materials.

  • Reaction Steps:

    • The bromophenol undergoes a Friedel-Crafts acylation reaction with cyclohexanone in the presence of an acid catalyst (e.g., aluminum chloride) to form the intermediate ketone.

    • The intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product.

  • Industrial Production Methods:

    • Large-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form carboxylic acids.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ketone group to an alcohol.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles like amines or alkoxides, and strong bases.

Major Products Formed:

  • Oxidation: 4-Bromophenyl-4-oxocyclohexanecarboxylic acid.

  • Reduction: 4-Bromophenyl-4-hydroxycyclohexanecarboxylate.

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases. Industry: Its applications extend to material science, where it is used in the synthesis of advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenyl group can engage in hydrogen bonding and π-π interactions, while the ketone group can form Schiff bases with amine groups. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 2-(4-bromophenyl)acetate: A related ester with a different structural framework.

  • Ethanone, 1-(4-bromophenyl): A simpler ketone without the cyclohexanecarboxylate ring.

Uniqueness: Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate stands out due to its cyclohexanecarboxylate ring, which provides additional stability and reactivity compared to simpler structures.

This compound's unique properties and versatile applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRSQQQEMTWZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857197
Record name Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384265-30-8
Record name Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 3
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
Reactant of Route 6
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.